Propanoic acid, 3-(2-naphthalenylamino)-3-thioxo-, ethyl ester
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Overview
Description
Propanoic acid, 3-(2-naphthalenylamino)-3-thioxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a propanoic acid backbone, a naphthalene ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-naphthalenylamino)-3-thioxo-, ethyl ester typically involves the reaction of ethyl propanoate with 2-naphthylamine and a sulfurizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2-naphthalenylamino)-3-thioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalenylamino group can be reduced to form corresponding amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Propanoic acid, 3-(2-naphthalenylamino)-3-thioxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2-naphthalenylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The naphthalenylamino group can bind to proteins or enzymes, altering their function. The thioxo group may participate in redox reactions, affecting cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, ethyl ester: Similar ester structure but lacks the naphthalenylamino and thioxo groups.
Propanoic acid, 3-(2-naphthalenylamino)-3-oxo-, ethyl ester: Similar structure but with an oxo group instead of a thioxo group.
Uniqueness
Propanoic acid, 3-(2-naphthalenylamino)-3-thioxo-, ethyl ester is unique due to the presence of both the naphthalenylamino and thioxo groups. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
61694-08-4 |
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Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
ethyl 3-(naphthalen-2-ylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C15H15NO2S/c1-2-18-15(17)10-14(19)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,16,19) |
InChI Key |
ZWOKBSNYTYYAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=S)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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